molecular formula C10H16N2 B1216437 4-Dimethylaminomethylbenzylamine CAS No. 34490-85-2

4-Dimethylaminomethylbenzylamine

Cat. No. B1216437
CAS RN: 34490-85-2
M. Wt: 164.25 g/mol
InChI Key: LYABQIBGTULUFB-UHFFFAOYSA-N
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Description

4-Dimethylaminomethylbenzylamine (4-DMAP) is an organic compound that is widely used in a variety of scientific and industrial applications. It is a primary amine with a pKa of 8.3, making it suitable for use in a variety of acid-base reactions. 4-DMAP is also used as a reagent in the synthesis of pharmaceuticals, as a catalyst in the production of polymers, and as an intermediate in the synthesis of other organic compounds. In addition, 4-DMAP has been used in the synthesis of a variety of organic molecules, including polymers, pharmaceuticals, and dyes.

Scientific Research Applications

Synthetic Technology and Organic Synthesis

4-Dimethylaminomethylbenzylamine is a significant intermediate in organic synthesis. It has extensive applications in the fields of medicine, pesticides, and chemicals. An example of its use involves a process with methylene chloride as the reaction solvent, which demonstrated an effective yield of 94.7% (Wang Ling-ya, 2015).

Kinetics of Enzyme Reactions

The compound has been studied for its role in enzyme reactions, particularly involving diamine oxidase. Research has explored the oxidation of this compound by this enzyme, helping to understand the mechanisms and kinetics of enzyme-substrate interactions (W. Bardsley, M. Crabbe, J. Shindler, 1973).

Chemical Derivatization in Analytical Chemistry

In analytical chemistry, this compound has been used in the derivatization process for bioanalysis. For instance, it has been employed to stabilize volatile and reactive molecules in human plasma, demonstrating its utility in complex analytical procedures (Eric Yang, Sherry Wang, Chester L. Bowen, John Kratz, M. Cyronak, J. Dunbar, 2005).

Pharmacology and Drug Development

This compound has also been investigated for its potential in drug development, particularly in creating novel psychoactive substances. Its structure and reactivity make it a candidate for developing substances with specific pharmacological profiles (A. Šuláková, Jitka Nykodemová, Petr Palivec, R. Jurok, S. Rimpelová, Tereza Leonhardt, K. Šíchová, T. Páleníček, M. Kuchař, 2021).

Enzyme Inhibition Studies

This compound has been a focal point in studies on enzyme inhibition, particularly in relation to diamine oxidase. Research in this area contributes significantly to our understanding of enzyme mechanisms and potential therapeutic applications (W. Bardsley, J. Ashford, 1972).

Antidepressant and Cytotoxic Activity

Studies have explored its derivatives for antidepressant activity and cytotoxic properties. This includes the investigation of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione and its potential as an antidepressant (F. Wessels, T. Schwan, S. F. Pong, 1980). Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines, which include this compound, have shown significant cytotoxic effects against various cancer cell lines (L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003).

Safety and Hazards

4-Dimethylaminomethylbenzylamine is classified as causing serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future directions of 4-Dimethylaminomethylbenzylamine are not specified in the search results .

Biochemical Analysis

Biochemical Properties

4-Dimethylaminomethylbenzylamine plays a significant role in various biochemical reactions due to its ability to act as a nucleophile and base. It interacts with several enzymes and proteins, facilitating reactions that involve the transfer of amino groups. For instance, it can interact with diamine oxidase, an enzyme involved in the oxidative deamination of biogenic amines . This interaction is crucial for the regulation of cell proliferation and immune response. The compound’s ability to form Schiff bases with aldehydes and ketones also makes it a valuable intermediate in biochemical synthesis .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with diamine oxidase can lead to the production of hydrogen peroxide and ammonia, which are essential for cellular signaling and metabolic processes . Additionally, the compound’s ability to form Schiff bases can affect gene expression by modifying the structure and function of nucleic acids .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a nucleophile and base. It can form covalent bonds with electrophilic centers in biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with diamine oxidase involves the formation of a Schiff base intermediate, which is crucial for the enzyme’s catalytic activity . This interaction can lead to changes in gene expression by modifying the structure of nucleic acids and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Prolonged exposure to air and light can lead to its degradation, affecting its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by facilitating biochemical reactions and modulating gene expression. At high doses, it can have toxic effects, including enzyme inhibition and oxidative stress . Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the oxidative deamination of biogenic amines. It interacts with enzymes such as diamine oxidase, which catalyzes the conversion of amines to aldehydes, hydrogen peroxide, and ammonia . This interaction is crucial for maintaining metabolic flux and regulating metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific cellular compartments can affect its biochemical activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .

properties

IUPAC Name

[4-[(dimethylamino)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYABQIBGTULUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956029
Record name 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34490-85-2
Record name 4-Dimethylaminomethylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034490852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {4-[(dimethylamino)methyl]phenyl}methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

N-(4-Dimethylaminomethylphenylmethyl)acetamide (22 g) was dissolved in 4N hydrochloric acid (100 ml) and the mixture was refluxed under heating for 3 hr 40 min. The solvent was evaporated and ethyl acetate was added. The resulting crystals were collected by filtration. The obtained crystals were dissolved in water (40 ml) and potassium carbonate was added to saturation, and the mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate and, after drying, the solvent was evaporated under reduced pressure to give the objective 4-(dimethylaminomethyl)phenylmethylamine (11.7 g), melting point 38-39° C.
Name
N-(4-Dimethylaminomethylphenylmethyl)acetamide
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a suspension of 0.95 g of lithium aluminum hydride and 100 ml of tetrahydrofuran, a solution obtained by dissolving 1.77 g of 4-dimethylaminocarbonylbenzylamine prepared in Reference Example 5 in 50 ml of tetrahydrofuran, was dropwise added under stirring, and the reaction solution was refluxed for 3 hours. After cooling, the reaction solution was cooled with ice, and ice pieces were gradually added to decompose the excessive reducing agent. Tetrahydrofuran was distilled off, and the residue thereby obtained was extracted with dichloromethane. The extract was washed with water and a saturated sodium chloride aqueous solution, and dried over sodium sulfate, and then the solvent was distilled off to obtain 1.13 g of the above identified compound as a pale yellow oily substance.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Dimethylaminomethylbenzylamine in the synthesis of polyelectrolytes described in the research?

A: this compound (5) acts as a difunctional tertiary amine in the quaternizing addition polymerization with 1,4-bis(chloroacetyl)piperazine (1). [] The tertiary amine groups of compound (5) react with the chloroacetyl groups of compound (1), forming quaternary ammonium linkages in the polymer backbone. This reaction results in the formation of a water-soluble polyelectrolyte.

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